![molecular formula C11H11N3O3 B13478949 benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
benzyl N-[carbamoyl(cyano)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[carbamoyl(cyano)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and organic synthesis. This compound is characterized by the presence of a benzyl group, a carbamoyl group, and a cyano group attached to a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[carbamoyl(cyano)methyl]carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with ammonia to form benzyl carbamate, which is then further reacted with cyanoacetic acid under basic conditions to yield the desired compound . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar synthetic routes. The use of catalysts such as cesium carbonate and TBAI (tetrabutylammonium iodide) can enhance the efficiency of the synthesis . Additionally, the use of nonmetallic regenerable reagents and CO2 capture agents like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate the direct conversion of low-concentration CO2 into carbamates .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl N-[carbamoyl(cyano)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted carbamates.
Aplicaciones Científicas De Investigación
Benzyl N-[carbamoyl(cyano)methyl]carbamate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzyl N-[carbamoyl(cyano)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by forming covalent bonds with the active sites of enzymes, thereby blocking their activity . Additionally, the presence of the cyano group allows the compound to participate in various biochemical pathways, leading to its diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in the synthesis of primary amines.
Methyl carbamate: Prepared by the reaction of methanol and urea, used in the production of pesticides and pharmaceuticals.
Phenyl carbamate: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
Uniqueness
Benzyl N-[carbamoyl(cyano)methyl]carbamate is unique due to the presence of both a cyano group and a carbamoyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C11H11N3O3 |
|---|---|
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
benzyl N-(2-amino-1-cyano-2-oxoethyl)carbamate |
InChI |
InChI=1S/C11H11N3O3/c12-6-9(10(13)15)14-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,7H2,(H2,13,15)(H,14,16) |
Clave InChI |
VMSSOVNZWWYMSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13478866.png)
![3-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B13478877.png)
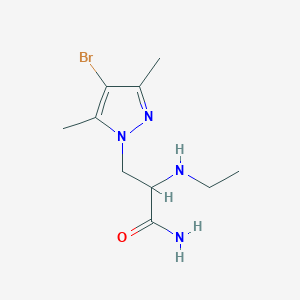
![tert-butyl N-[(1-methyl-2-oxocyclobutyl)methyl]carbamate](/img/structure/B13478883.png)
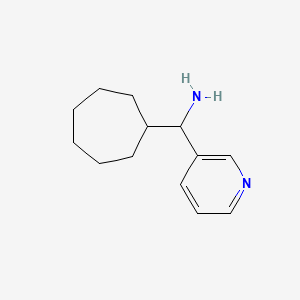
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate hydrochloride](/img/structure/B13478895.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride](/img/structure/B13478925.png)
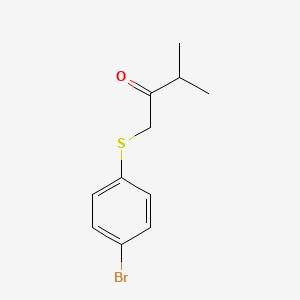

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)
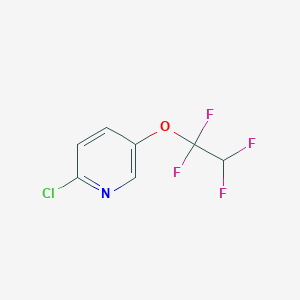
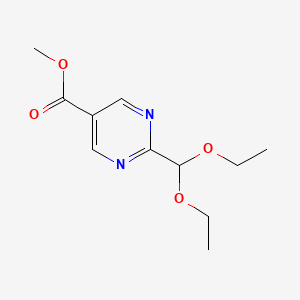
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
